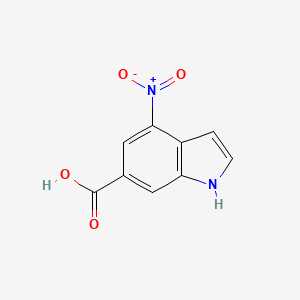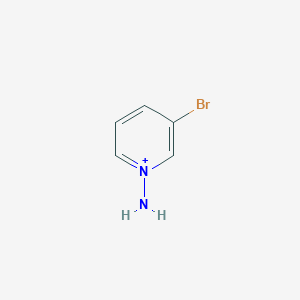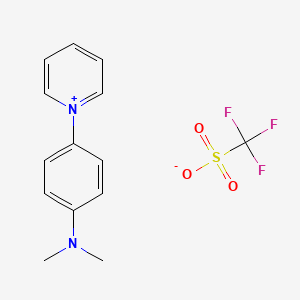
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is a pyridinium salt with a unique structure that combines a dimethylamino group and a trifluoromethanesulfonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-(dimethylamino)pyridine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired pyridinium salt. The process may involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A related compound used as a nucleophilic catalyst in organic synthesis.
1-(4-(Dimethylamino)phenyl)pyridin-1-ium perchlorate: Another pyridinium salt with similar catalytic properties.
Bis(4-dimethylamino-pyridin-1-ium)tetrafluorosuccinate: A compound with comparable structural features and applications.
Uniqueness
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other pyridinium salts may not be as effective .
Properties
Molecular Formula |
C14H15F3N2O3S |
|---|---|
Molecular Weight |
348.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-pyridin-1-ium-1-ylaniline;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H15N2.CHF3O3S/c1-14(2)12-6-8-13(9-7-12)15-10-4-3-5-11-15;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
OHHCRYLSEUMRDN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


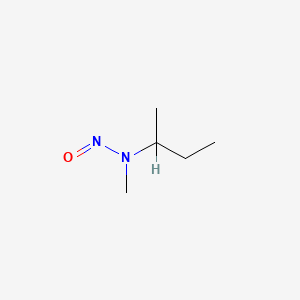
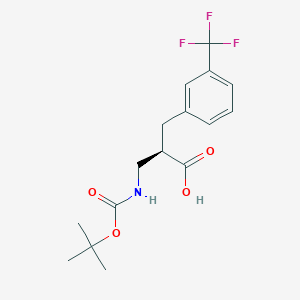
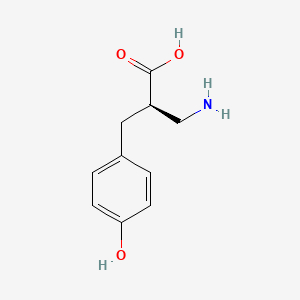
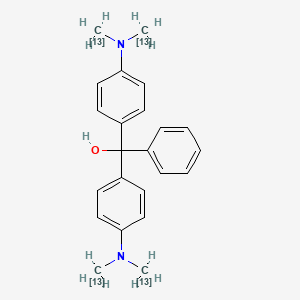
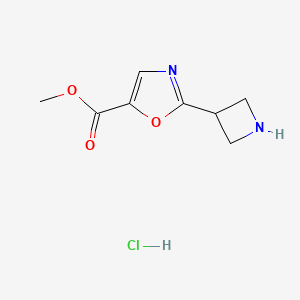
propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
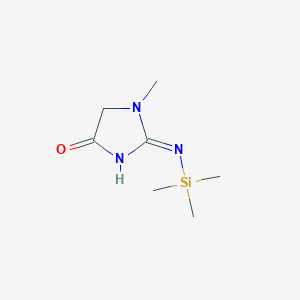
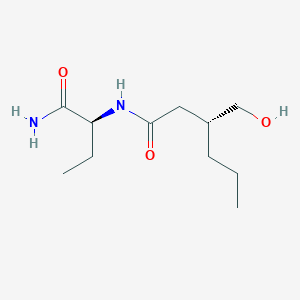
![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
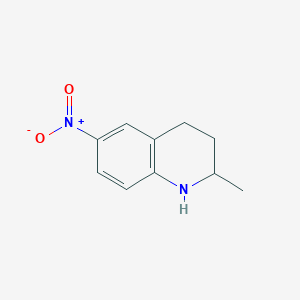
![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
